2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid
Overview
Description
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (2-BMB) is an organic compound that has been extensively studied in recent years due to its potential applications in scientific research and drug development. 2-BMB is a derivative of benzoic acid, and its structure consists of a benzene ring with an alkyl group attached to the ring's second carbon atom, and a methoxy group attached to the ring's third carbon atom. The presence of the bromine atom in the alkyl group makes 2-BMB a chiral compound, meaning that it exists in two mirror-image forms that are not superimposable. 2-BMB is a colorless solid that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
Pharmacological Characteristics of Related Compounds
Research on vanillic acid, a dihydroxybenzoic acid analog, reveals its diverse uses across cosmetics, flavorings, and potential therapeutic applications due to its antioxidant, anti-inflammatory, and neuroprotective properties. These findings suggest that structurally similar compounds like "2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid" may also possess similar bioactivities worth exploring for pharmacological applications (Ingole et al., 2021).
Environmental Applications
The treatment of organic pollutants using redox mediators and oxidoreductive enzymes showcases an area where related benzene derivatives could be applied. These systems can enhance the degradation of recalcitrant compounds, hinting at potential environmental detoxification applications for "2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid" (Husain & Husain, 2007).
Analytical and Industrial Importance
A comprehensive review of methods used in determining antioxidant activity highlights the significance of related compounds in various assays. This underscores the potential of "2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid" in contributing to the analysis of antioxidant capacities in complex samples, possibly guiding its application in food science, pharmaceuticals, and material science (Munteanu & Apetrei, 2021).
Synthesis and Chemical Engineering
Studies on the synthesis of related benzene derivatives, like the practical synthesis of 2-fluoro-4-bromobiphenyl, offer insights into the methodologies that could be adapted for synthesizing "2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid". These methods provide a foundation for the large-scale production and potential commercial applications of such compounds in the pharmaceutical industry (Qiu et al., 2009).
properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKFIHSUMKOQTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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